molecular formula C11H8O4S B2918762 4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid CAS No. 2228153-34-0

4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2918762
CAS No.: 2228153-34-0
M. Wt: 236.24
InChI Key: UZMZJQNQJIGNEV-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a methoxycarbonyl (-COOCH₃) group at position 4 and a carboxylic acid (-COOH) group at position 2. Benzothiophene derivatives are widely studied for their roles in medicinal chemistry, particularly in anti-inflammatory and analgesic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycarbonyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-15-11(14)6-3-2-4-8-7(6)5-9(16-8)10(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMZJQNQJIGNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(SC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228153-34-0
Record name 4-(methoxycarbonyl)-1-benzothiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-4-methoxycarbonylbenzoic acid with thiophene in the presence of a palladium catalyst can yield the desired compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated benzothiophenes.

Scientific Research Applications

4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, while its anticancer properties might be related to interference with cell division processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight Solubility (LogP) Melting Point (°C)
4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid 266.28 (calc.) 2.1 (estimated) ~180–190 (pred.)
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 253.24 1.8 145–148
4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid 255.26 1.5 210–215

Biological Activity

4-(Methoxycarbonyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods. A common route involves the cyclization of 2-bromo-4-methoxycarbonylbenzoic acid with thiophene using a palladium catalyst, typically under conditions that include potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activities, leading to alterations in biochemical pathways. For instance, its antimicrobial properties may stem from the inhibition of bacterial enzymes, while anticancer effects could relate to interference with cell division processes .

Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit notable efficacy against Mycobacterium tuberculosis (MTB). In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both active and dormant strains of MTB . These findings suggest that compounds similar to this compound could be promising candidates for developing new antimycobacterial agents.

Anticancer Properties

The anticancer potential of benzothiophene derivatives has been explored through their cytotoxic effects on various human cancer cell lines. For example, studies have demonstrated low cytotoxicity coupled with significant selectivity indices against HeLa and Panc-1 cell lines, indicating their potential as lead candidates for cancer therapy . The structural attributes of these compounds allow them to engage effectively with cellular targets involved in tumor progression.

Study on Antitubercular Activity

A study published in Nature evaluated the antitubercular activity of several benzo[b]thiophene-2-carboxylic acid derivatives, including those structurally related to this compound. The results highlighted that certain derivatives exhibited high activity against multidrug-resistant strains of MTB, with MIC values indicating strong potential for therapeutic applications .

CompoundMIC (μg/mL)Activity Type
8c0.60Active MTB
8g0.61Dormant MTB
7b2.73MDR-MTB

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and the DprE1 enzyme, crucial for MTB survival. The docking results suggest that modifications in the benzothiophene structure can enhance binding affinity and efficacy against MTB .

Comparison with Similar Compounds

This compound is unique due to its combination of a benzothiophene ring and a methoxycarbonyl group, which enhances its reactivity and potential applications compared to other similar compounds such as 4-(methoxycarbonyl)benzeneboronic acid and 3-methoxy-4-(methoxycarbonyl)phenylboronic acid .

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